[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: is a complex organic compound that features a piperidine ring, a hydroxyethyl group, and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: This step often involves the reaction of the piperidine derivative with ethylene oxide or similar reagents under controlled conditions.
Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the intermediate compound with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: can be compared with other piperidine derivatives and carbamic acid esters:
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share the piperidine ring but differ in their functional groups.
Carbamic Acid Esters: Compounds like methyl carbamate and ethyl carbamate have similar ester functionalities but lack the piperidine ring.
The uniqueness of This compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-18(12-16-8-5-9-19(13-16)10-11-20)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16,20H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZVDHLYVWBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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